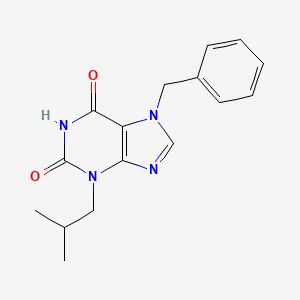

7-Benzyl-3-(2-methylpropyl)xanthine

Description

Structure

3D Structure

Properties

CAS No. |

63908-36-1 |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

7-benzyl-3-(2-methylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C16H18N4O2/c1-11(2)8-20-14-13(15(21)18-16(20)22)19(10-17-14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21,22) |

InChI Key |

XDAUWUWDCMOPGL-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 |

Synonyms |

7-benzyl-3-(2-methylpropyl)xanthine BMPX |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

General Synthetic Strategies for Xanthine (B1682287) Derivatives

The construction and functionalization of the xanthine scaffold, a fused heterocyclic system composed of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be achieved through various synthetic routes. nih.govacs.org These methods provide access to a wide array of derivatives with substitutions at different positions of the purine (B94841) nucleus. nih.gov

Classical and Contemporary Approaches for Purine Nucleus Construction

The Traube synthesis is a long-established and widely utilized method for constructing the purine ring system. nih.govnih.gov This classical approach typically involves the condensation of a 5,6-diaminouracil (B14702) with a suitable one-carbon unit, such as formic acid or an aldehyde, to form the imidazole ring fused to the pyrimidine core. nih.govasianpubs.org Variations of this method have been developed to improve yields and accommodate a range of substituents.

More contemporary approaches include one-pot syntheses, which offer increased efficiency by combining multiple reaction steps into a single procedure. nih.gov For instance, the direct coupling of 5,6-diaminouracil with aldehydes under mild conditions, facilitated by reagents like bromodimethylsulfonium bromide (BDMS), provides a streamlined route to xanthine derivatives. biointerfaceresearch.com Microwave-assisted synthesis has also emerged as a valuable tool, significantly reducing reaction times for the imidazole ring closure step. asianpubs.orgresearchgate.net

The fundamental structure of purines consists of a pyrimidine ring fused to an imidazole ring. news-medical.net The biosynthesis of purine nucleotides is a complex process that occurs in the cytosol, involving a series of enzyme-catalyzed steps to build the purine ring. news-medical.net Inosine monophosphate (IMP) is the initial nucleotide formed, which then serves as a precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). news-medical.netutah.edu

Functionalization at Xanthine Ring Positions (N1, N3, N7, C8)

The xanthine scaffold presents multiple sites for chemical modification, namely the nitrogen atoms at positions N1, N3, and N7, and the carbon atom at position C8. nih.gov This allows for the generation of a vast library of derivatives with tailored properties. nih.gov Alkylation, arylation, and acylation reactions are commonly employed to introduce various substituents at the nitrogen positions. The reactivity of the different nitrogen atoms can be influenced by the reaction conditions and the presence of other substituents on the xanthine ring. nih.gov

Substitution at the C8 position is also a key strategy for diversification. nih.gov This can be achieved through various methods, including the reaction of 5,6-diaminouracils with aldehydes followed by oxidative cyclization, or by functionalizing a pre-existing C8-substituent, such as a halogen. nih.govbiointerfaceresearch.com The strategic manipulation of these positions is crucial for modulating the biological activity of the resulting compounds. nih.gov

Synthesis of 7-Benzyl-3-(2-methylpropyl)xanthine and Related Analogs

The synthesis of asymmetrically substituted xanthines like this compound requires a regioselective approach to introduce the desired alkyl groups at the N3 and N7 positions.

Specific Routes for N7-Benzylation and N3-Alkylation

The introduction of the benzyl (B1604629) group at the N7 position and the 2-methylpropyl (isobutyl) group at the N3 position can be achieved through sequential alkylation reactions. The order of these alkylations is critical to ensure the desired substitution pattern. Generally, the synthesis starts from a suitable xanthine precursor.

For instance, starting with 3-methylxanthine (B41622), alkylation with benzyl bromide can be performed to yield 7-benzyl-3-methylxanthine. zsmu.edu.ua Subsequently, the N1 position can be alkylated. While this example illustrates the general principle, the synthesis of this compound would necessitate a different starting material or a protection-deprotection strategy to achieve the specific N3 and N7 substitution.

A common strategy involves the initial alkylation of a xanthine derivative at the N7 position. For example, 1,3-dimethylxanthine (theophylline) can be readily benzylated at the N7 position using benzyl bromide. mdpi.com Similarly, N7-alkylation of xanthine derivatives can be achieved using various alkylating agents under basic conditions. nih.gov The choice of base and solvent is crucial for controlling the regioselectivity of the reaction.

Following N7-benzylation, the subsequent N3-alkylation with a 2-methylpropyl halide would yield the target compound. The reactivity of the remaining NH proton at N1 versus N3 would need to be considered and potentially controlled through the choice of reaction conditions.

Preparation of Precursors and Intermediates

The synthesis of this compound relies on the availability of suitable starting materials and intermediates. A plausible synthetic route could start from 3-methylxanthine, which can be synthesized or obtained commercially.

One potential synthetic pathway could involve the following steps:

Alkylation of 3-methylxanthine: Reaction of 3-methylxanthine with 1-bromo-2-butyne (B41608) in the presence of a base like potassium bicarbonate in a solvent such as N-methyl-2-pyrrolidone (NMP) can yield 7-(but-2-yn-1-yl)-3-methylxanthine. google.com

Halogenation: The resulting intermediate can be halogenated at the C8 position, for example, using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). google.com

Further N-alkylation: The N1 position could then be alkylated.

Alternatively, starting with a different precursor, such as 8-bromoxanthine, allows for functionalization at the C8 position prior to or after N-alkylation. For example, 7-m-bromobenzyl-8-bromo-3-methylxanthine can be synthesized and subsequently reacted with amines to introduce substituents at the C8 position. zsmu.edu.ua

The preparation of key intermediates often involves the synthesis of substituted uracils. For instance, condensing N,N-dimethylurea with cyanoacetic acid and acetic anhydride, followed by nitrosation and reduction, affords 5,6-diamino-1,3-dimethyluracil, a common precursor for many xanthine derivatives. nih.gov

Diversification Strategies through Derivatization

Once this compound is synthesized, its structure can be further modified to explore structure-activity relationships. The C8 position is a prime target for derivatization. For instance, if the synthesis was carried out to include a bromine atom at the C8 position, this halogen can serve as a handle for introducing a wide variety of substituents via nucleophilic substitution or cross-coupling reactions.

Another diversification strategy involves modifications of the benzyl group at the N7 position. For example, introducing substituents on the phenyl ring of the benzyl group can modulate the electronic and steric properties of the molecule. Similarly, the 2-methylpropyl group at the N3 position could be replaced with other alkyl or functionalized chains to probe the impact of this substituent on the compound's properties.

Furthermore, the xanthine core itself can be used as a precursor for the synthesis of fused heterocyclic systems. For example, reactions that lead to the formation of a third ring fused to the xanthine scaffold, such as imidazo[2,1-f]purinediones, have been reported. uniroma1.it These strategies significantly expand the chemical space accessible from the initial this compound scaffold.

Exploration of Substituent Effects on Chemical Reactivity

The chemical reactivity of the this compound molecule is significantly influenced by the electronic and steric nature of its substituents at the N3 and N7 positions. The 2-methylpropyl (isobutyl) group at the N3 position and the benzyl group at the N7 position each impart distinct characteristics to the xanthine core, thereby modulating its reactivity towards various chemical transformations.

The 3-(2-methylpropyl) group is primarily an electron-donating group through an inductive effect. This donation of electron density increases the nucleophilicity of the xanthine ring system, particularly the pyrimidine portion. In contrast, the 7-benzyl group can exert both inductive and resonance effects. The benzyl group is generally considered to be weakly electron-withdrawing, which can influence the reactivity of the imidazole ring to which it is attached.

The interplay of these substituent effects can be observed in various chemical reactions. For instance, in electrophilic substitution reactions, the electron-donating nature of the 3-isobutyl group would be expected to activate the xanthine core, making it more susceptible to attack by electrophiles. Conversely, the steric bulk of both the isobutyl and benzyl groups can hinder the approach of reactants to adjacent positions, thereby influencing the regioselectivity of such reactions.

The relative reactivity of the different nitrogen atoms in the xanthine ring is also a key consideration. While the N1, N3, N7, and N9 positions are all potential sites for alkylation, the presence of the isobutyl and benzyl groups in this compound directs further substitution to the remaining available nitrogen, typically N1 or N9. The specific outcome of such a reaction would be dependent on the reaction conditions, including the choice of base and solvent, which can modulate the relative acidity of the N-H protons.

A summary of the predicted substituent effects on the chemical reactivity of this compound is presented in Table 1.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| 2-Methylpropyl | N3 | Electron-donating | Moderate | Increases nucleophilicity of the pyrimidine ring |

| Benzyl | N7 | Weakly electron-withdrawing | Significant | Influences reactivity of the imidazole ring and sterically hinders adjacent positions |

These substituent-driven modifications in reactivity are crucial for the rational design of further chemical derivatization strategies, including the synthesis of probes for mechanistic studies.

Synthesis of Probes for Mechanistic Studies

The development of chemical probes derived from this compound is a valuable approach for elucidating its mechanism of action and identifying its biological targets. Such probes typically incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, which allows for the visualization or isolation of the molecule and its binding partners. The synthesis of these probes often involves the strategic functionalization of the parent molecule.

A common strategy for the synthesis of such probes is to introduce a reactive handle onto the 7-benzyl substituent. This can be achieved by using a substituted benzyl halide in the initial synthesis of the xanthine derivative. For example, the use of a para-substituted benzyl bromide, such as 4-(bromomethyl)benzonitrile, would yield a derivative with a nitrile group that can be further elaborated. This nitrile could be reduced to an amine for coupling with a fluorophore or hydrolyzed to a carboxylic acid for conjugation with a biotin moiety.

Alternatively, a linker arm can be incorporated to distance the reporter group from the core xanthine structure, minimizing potential steric hindrance and preserving biological activity. The choice of linker and reporter group is critical and depends on the specific application of the probe.

An illustrative synthetic scheme for preparing a biotinylated probe of this compound is outlined below. This approach involves the initial synthesis of a derivative bearing a terminal alkyne, which can then be coupled to a biotin-azide conjugate via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."

Table 2: Proposed Reaction Scheme for the Synthesis of a Biotinylated this compound Probe

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-(2-Methylpropyl)xanthine, 4-(prop-2-yn-1-yloxy)benzyl bromide | K₂CO₃, DMF, 80 °C | 7-(4-(Prop-2-yn-1-yloxy)benzyl)-3-(2-methylpropyl)xanthine |

| 2 | 7-(4-(Prop-2-yn-1-yloxy)benzyl)-3-(2-methylpropyl)xanthine, Biotin-PEG-azide | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O | Biotinylated this compound Probe |

This modular approach allows for the synthesis of a variety of probes by simply changing the reporter-azide conjugate used in the final step. Similarly, fluorescent probes can be synthesized by reacting the alkyne-functionalized xanthine with a fluorophore-azide. These probes are invaluable tools for a range of mechanistic studies, including target identification, validation, and imaging.

Molecular Interactions and Receptor Pharmacology

Adenosine (B11128) Receptor Antagonism

Xanthine (B1682287) derivatives are well-established antagonists of adenosine receptors, a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. researchgate.netnih.gov These receptors are ubiquitously expressed and mediate a wide range of physiological effects, making their modulation a significant area of therapeutic interest. neliti.comnih.gov The interaction of 7-Benzyl-3-(2-methylpropyl)xanthine with these receptors is a critical aspect of its pharmacological identity.

Subtype Selectivity (A1, A2A, A2B, A3) and Ligand Binding Kinetics

While specific binding affinity data (Kᵢ values) for this compound across all four adenosine receptor subtypes are not extensively detailed in the currently available scientific literature, the general structure-activity relationships (SAR) for substituted xanthines allow for informed predictions. Typically, xanthines like theophylline (B1681296) and caffeine (B1668208) are non-selective antagonists, exhibiting micromolar affinities for adenosine receptors. nih.gov However, substitutions at the N1, N3, N7, and C8 positions of the xanthine scaffold can significantly alter both affinity and selectivity for the different receptor subtypes. nih.govnih.gov

For instance, studies on various substituted xanthines have demonstrated that it is possible to develop potent and selective antagonists for each of the four adenosine receptor subtypes. nih.gov The binding kinetics of such ligands, which describe the rate of association and dissociation from the receptor, are crucial for their pharmacological effect but remain to be specifically determined for this compound.

To illustrate the impact of substitutions on receptor affinity, the following table presents data for related xanthine derivatives:

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | 8-Substituent | A1 Kᵢ (nM) | A2A Kᵢ (nM) | A2B Kᵢ (nM) | A3 Kᵢ (nM) |

| Theophylline | -CH₃ | -CH₃ | -H | -H | 8500 | 25000 | - | - |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | -C₃H₇ | -C₃H₇ | -H | -Cyclopentyl | 0.47 | 70 | - | - |

| 3,7-Dimethyl-1-propargylxanthine (DMPX) | -CH₂C≡CH | -CH₃ | -CH₃ | -H | 1100 | 45 | 50 | >10000 |

This table is for illustrative purposes and includes data for well-characterized xanthine derivatives to provide context on how substitutions influence adenosine receptor affinity. Specific data for this compound is not available.

Role of N7-Benzyl and N3-2-Methylpropyl Substituents in Adenosine Receptor Affinity and Selectivity

The specific substituents at the N7 and N3 positions of this compound are critical in defining its interaction with adenosine receptors.

The N7-benzyl group is a bulky aromatic substituent. Generally, substitutions at the N7 position of the xanthine ring are not favorable for high adenosine receptor affinity and can lead to a decrease in antagonist potency. nih.gov For example, a comparison between 3-methyl-1-propargylxanthine and its N7-methylated counterpart, DMPX, showed that the N7-methyl group led to a significant decrease in A1 receptor affinity. nih.gov This suggests that the large benzyl (B1604629) group at the N7 position of this compound might similarly reduce its affinity for adenosine receptors compared to analogs with smaller or no N7 substituents.

Allosteric Modulation and Receptor Bias Studies

There is currently no specific information in the scientific literature regarding allosteric modulation or receptor bias studies for this compound. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds, and they can either enhance or diminish the effect of the orthosteric ligand. nih.govfrontiersin.org This is a growing area of research for GPCRs, including adenosine receptors, as it offers the potential for more subtle and selective receptor modulation. nih.govnih.gov

Receptor bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. researchgate.net This concept is also of significant interest for developing drugs with more specific effects and fewer side effects. biorxiv.org Future studies would be necessary to determine if this compound exhibits any allosteric modulatory properties or biased signaling at adenosine receptors.

Phosphodiesterase (PDE) Inhibition

In addition to their effects on adenosine receptors, xanthine derivatives are well-known inhibitors of phosphodiesterases (PDEs). nih.gov PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of cellular processes.

Non-selective and Selective PDE Isozyme Inhibition Profiles

Many common xanthines, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), are non-selective PDE inhibitors, meaning they inhibit multiple PDE isozymes with similar potency. acs.orgnih.gov Given its structural similarity to IBMX, particularly the N3-isobutyl group, it is highly probable that this compound also functions as a non-selective PDE inhibitor. However, a detailed inhibition profile showing its IC₅₀ values against the various PDE isozymes is not currently available in the literature.

The following table shows the PDE inhibitory profile for the related compound IBMX to illustrate the concept of non-selective inhibition:

| PDE Isozyme | IBMX IC₅₀ (µM) |

| PDE1 | 19 |

| PDE2 | 50 |

| PDE3 | 18 |

| PDE4 | 13 |

| PDE5 | 32 |

This table provides data for IBMX as a representative non-selective xanthine PDE inhibitor. Specific data for this compound is not available.

Correlation of Structural Features with PDE Inhibitory Potency

The structural features of this compound, particularly the substituents on the xanthine core, are directly linked to its potential as a PDE inhibitor.

The N3-2-methylpropyl (isobutyl) substituent is a key feature. Structure-activity relationship studies on N3-alkyl-xanthine derivatives have shown a good correlation between the alkyl chain length and the inhibitory potency against PDE. For instance, butylxanthine was identified as a potent PDE inhibitor. The presence of the isobutyl group in this compound strongly suggests that this compound possesses significant PDE inhibitory activity.

Other Molecular Targets and Interaction Mechanisms

There is currently no published research to indicate that this compound acts as an inhibitor of xanthine oxidase or modulates purine (B94841) metabolism. Xanthine oxidase is a critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Inhibitors of this enzyme are crucial in the management of hyperuricemia and gout. While various other xanthine derivatives have been explored for their potential to inhibit xanthine oxidase, the activity of this compound in this regard has not been documented.

Information regarding the interaction of this compound with histone deacetylases (HDACs) is not available in the scientific literature. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The activation or inhibition of HDACs is a significant area of research for various therapeutic applications, including cancer and neurodegenerative diseases. Without any dedicated studies, it is unknown whether this compound possesses any activity towards this class of enzymes.

No studies have been found that describe the interaction of this compound with other specific enzymes or signaling pathways. The diverse biological activities of other xanthine derivatives, such as the modulation of phosphodiesterases and effects on various signaling cascades like the NF-κB and MAPK pathways, highlight the potential for novel xanthines to have significant cellular effects. However, in the case of this compound, its specific molecular targets and the signaling pathways it may modulate remain to be elucidated by future research.

Pre Clinical Pharmacological and Biological Investigations

In Vitro Cellular and Biochemical Assays

Cell Line Studies for Target Engagement and Pathway Modulation

Direct studies on 7-Benzyl-3-(2-methylpropyl)xanthine in cell lines to determine specific target engagement and pathway modulation are not extensively documented in publicly accessible literature. However, research on structurally similar compounds, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), provides insights into potential mechanisms. For instance, in 3T3-L1 preadipocytes, prolonged treatment with IBMX has been shown to significantly enhance differentiation into adipocytes. nih.govnih.gov This process involves the modulation of key signaling pathways, including the paradoxical effect of IBMX on the protein kinase C activator TPA, converting it from a stimulatory to an inhibitory agent in a manner seemingly independent of cAMP. nih.gov Such findings suggest that xanthine (B1682287) derivatives can have complex and sometimes unexpected effects on cellular signaling cascades. The translation of these specific effects to this compound requires direct experimental validation.

Enzyme Activity Assays (e.g., PDE, XO)

Xanthine derivatives are well-known for their inhibitory effects on phosphodiesterases (PDEs) and xanthine oxidase (XO).

Phosphodiesterase (PDE) Inhibition: Research on benzo-separated analogues of 7-benzyl-3-isobutyl-1-methylxanthine has demonstrated their activity as inhibitors of cyclic nucleotide phosphodiesterases. nih.gov One study found that a linear benzo-separated analogue of 7-benzyl-IBMX was a more potent inhibitor of the peak I form of phosphodiesterase from pig coronary artery than IBMX itself. nih.gov This suggests that the 7-benzyl group can contribute significantly to the inhibitory potency against certain PDE isoforms. IBMX itself is a non-selective PDE inhibitor, and its crystal structure in complex with PDE9A2 reveals that while it binds to a similar subpocket in the active sites of PDE4, PDE5, and PDE9, the orientation and interactions can vary significantly among these families. unc.edumerckmillipore.com The inhibitory activity of this compound against various PDE isoforms has not been specifically reported, but based on its structural similarity to other potent PDE inhibitors, it is predicted to exhibit such activity.

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. wikipedia.org While direct inhibitory data for this compound on XO is not available, various other xanthine and non-xanthine compounds have been identified as XO inhibitors. wikipedia.orgnih.gov For example, a study on the biotransformation of cholesterol by Streptomyces cellulosae identified a product with inhibitory activity against xanthine oxidase. nih.gov The potential for this compound to inhibit XO would need to be determined through specific enzymatic assays.

Interactive Table: Enzyme Inhibitory Profile of Related Xanthine Derivatives

| Compound | Enzyme Target | Assay Details | Findings |

| Benzo-separated analogue of 7-benzyl-IBMX | Phosphodiesterase (Peak I) | Inhibition of enzyme from pig coronary artery | More potent inhibitor than IBMX |

| 3-isobutyl-1-methylxanthine (IBMX) | Phosphodiesterase (PDE4, PDE5, PDE9) | Crystal structure analysis | Binds to a similar subpocket in active sites with varying orientations |

| Various Flavonoids | Xanthine Oxidase | In vitro inhibition assays | Kaempferol, myricetin, and quercetin (B1663063) show inhibitory activity |

Receptor Binding Studies and Radioligand Competition

The affinity of xanthine derivatives for adenosine (B11128) receptors is a critical aspect of their pharmacology.

Radioligand binding assays are the standard method for determining the affinity (Ki values) of compounds for receptors. giffordbioscience.com These assays involve competing a radiolabeled ligand with an unlabeled test compound at a specific receptor. giffordbioscience.comresearchgate.netsygnaturediscovery.comnih.govresearchgate.net

In Vivo Animal Model Studies (excluding human trials)

Assessment of Bronchodilatory and Anti-inflammatory Effects in Respiratory Models

The bronchodilatory and anti-inflammatory properties of xanthine derivatives are central to their use in respiratory diseases.

Bronchodilatory Effects: Bronchodilators act by relaxing the smooth muscles of the airways, leading to improved airflow. nih.gov While direct in vivo studies on the bronchodilatory effects of this compound are lacking, the general class of xanthines, such as theophylline (B1681296), are known bronchodilators. nih.gov Long-acting muscarinic antagonists (LAMAs) are another class of bronchodilators used in asthma and COPD. nih.gov The potential bronchodilatory activity of this compound would likely be mediated through phosphodiesterase inhibition or adenosine receptor antagonism, but this needs to be evaluated in relevant animal models of bronchoconstriction.

Anti-inflammatory Effects: The anti-inflammatory effects of adenosine A2A receptor antagonists have been demonstrated in animal models of inflammation. For example, the A2A antagonist SCH-58261 showed beneficial effects in a lipopolysaccharide (LPS)-induced inflammation model. nih.gov Studies on other xanthine derivatives have also shown anti-inflammatory activity in carrageenan-induced edema models in mice and rats. nih.gov The assessment of anti-inflammatory compounds is often conducted in acute and chronic models of cigarette smoke-induced inflammation. d-nb.info Furthermore, in vitro and in vivo models of lung disease are used to test the efficacy of anti-inflammatory drugs. mdpi.comnih.govfrontiersin.org The anti-inflammatory potential of this compound in respiratory models warrants investigation.

Interactive Table: In Vivo Respiratory Effects of Related Compounds

| Compound Class/Example | Animal Model | Effect Observed |

| Xanthine Derivatives (general) | Various bronchoconstriction models | Bronchodilation |

| Adenosine A2A Antagonists (e.g., SCH-58261) | LPS-induced inflammation model | Anti-inflammatory effects |

| Xanthine Derivatives (KD-114) | Carrageenan-induced edema in mice | Reduction in edema volume |

| Fluvastatin | Chronic cigarette smoke exposure in mice | Reduction in neutrophils and macrophages in BALF |

Neuropharmacological Effects in CNS Models

The effects of xanthine derivatives on the central nervous system (CNS) are primarily linked to their interaction with adenosine receptors and phosphodiesterases.

Studies on IBMX have shown that it can attenuate the development of behavioral sensitization to cocaine in rats, suggesting an influence on neural systems involved in addiction. nih.gov The neuropharmacological profile of various plant extracts has been evaluated in animal models to assess their effects on general behavior, exploratory behavior, muscle relaxation, and conditioned avoidance responses. nih.govmdpi.com Zebrafish have also emerged as a valuable animal model for in vivo drug screening and neuropharmacology research, allowing for the study of drug-induced phenotypes relevant to a range of neuropsychiatric disorders. nih.gov

While no specific neuropharmacological studies on this compound are available, its structural similarity to other CNS-active xanthines suggests it may possess neuropharmacological properties. Evaluation in established CNS animal models would be necessary to characterize its specific effects.

Evaluation in Metabolic and Other Disease Models (e.g., anti-obesity, antifibrotic)

While direct pre-clinical evaluations of this compound in metabolic and fibrotic disease models are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related 7-benzylxanthine derivatives. These studies provide a strong rationale for the potential therapeutic effects of this compound class in conditions such as liver fibrosis.

Recent research has focused on the antifibrotic potential of novel synthetic 7-benzylxanthine derivatives. nih.gov In a key 2025 study, a series of 7-benzyl-1,3-dimethylxanthine derivatives were synthesized and evaluated for their protective effects in a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats. nih.gov This model mimics the chronic liver injury that leads to fibrosis.

The investigation revealed that certain derivatives, specifically compounds 9c and 9d , demonstrated significant antifibrotic activity. nih.gov Treatment with these compounds led to a marked improvement in the histological architecture of the liver, reducing the extensive tissue damage and collagen deposition characteristic of fibrosis. nih.gov Furthermore, the serum levels of key liver enzymes, which are typically elevated during liver damage, were substantially reduced in the treated groups, indicating a restoration of liver function. nih.gov

The anti-obesity potential of the broader class of methylxanthines has been recognized, with known effects on lipolysis stimulation and adipogenesis inhibition. These compounds are known to act as antagonists of A1/A2B adenosine receptors, which can lead to a reduction in body fat and weight gain induced by high-fat diets in animal models. While specific anti-obesity studies on this compound are not available, the general properties of xanthines suggest this as a potential area for future investigation.

Mechanistic Elucidation of Biological Responses

The mechanisms underlying the biological effects of 7-benzylxanthine derivatives are an active area of research, with studies beginning to unravel the complex signaling pathways and gene expression changes they induce.

Signal Transduction Pathway Analysis

The antifibrotic effects of 7-benzylxanthine derivatives appear to be mediated through the modulation of key inflammatory and fibrotic signaling pathways. The 2025 study on 7-benzyl-1,3-dimethylxanthine derivatives provided compelling evidence for the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov NF-κB is a critical regulator of inflammation, and its chronic activation is a hallmark of liver fibrosis. Molecular docking simulations predicted that compounds 9c and 9d could effectively intercept the NF-κB activation pathway by interacting with I-κB kinase α (IKKα). nih.gov

This prediction was substantiated by in vivo experiments where these compounds significantly inhibited the expression of NF-κB. nih.gov By suppressing this pathway, the compounds can reduce the production of pro-inflammatory cytokines and downstream effectors that drive the fibrotic process.

Gene Expression and Proteomic Studies

Further mechanistic insights have been gained from gene expression analyses in the CCl4-induced liver fibrosis model. Real-time polymerase chain reaction (RT-PCR) assays demonstrated that treatment with the 7-benzylxanthine derivative 9c led to a significant downregulation of the mRNA expression of both NF-κB and Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1α is another key player in the progression of fibrosis, contributing to the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.

Conversely, compound 9c was found to stimulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation can protect cells from oxidative stress, a major contributor to liver damage and fibrosis. The dual action of inhibiting pro-fibrotic pathways (NF-κB, HIF-1α) while enhancing protective pathways (Nrf2) highlights the multi-targeted therapeutic potential of this class of compounds. nih.gov

The table below summarizes the effects of a representative 7-benzylxanthine derivative (9c ) on the gene expression of key signaling molecules in a rat model of liver fibrosis.

| Gene | Effect of Compound 9c | Implication in Liver Fibrosis | Reference |

| NF-κB | Greater inhibitory effect on expression levels | Reduction of pro-inflammatory and pro-fibrotic signaling | nih.gov |

| HIF-1α | Greater inhibitory effect on expression levels | Attenuation of hypoxia-driven fibrotic responses | nih.gov |

| Nrf2 | More pronounced stimulation of expression | Enhancement of cellular antioxidant defenses | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Key Pharmacophoric Features

The pharmacophoric features of 7-Benzyl-3-(2-methylpropyl)xanthine are essential in understanding its interaction with biological targets. The benzyl (B1604629) group is a significant pharmacophore found in many anti-cancer compounds. researchgate.net

Influence of Substitutions at N1, N3, N7, and C8 Positions on Activity

The activity of xanthine (B1682287) derivatives is significantly influenced by substitutions at the N1, N3, N7, and C8 positions of the purine (B94841) ring.

N1-Position: The introduction of a methyl group at the N1 position has been shown to be pivotal for the inhibitory effects of xanthines at the adenosine (B11128) receptor level. semanticscholar.org For instance, in a series of 1-(hydroxyalkyl)-4-alkylxanthine derivatives, substitutions at the N1 position were explored for their therapeutic potential. molaid.com

N3-Position: The length of the alkyl chain at the N3 position plays a crucial role in the inhibitory activity of xanthine derivatives on phosphodiesterase (PDE). nih.gov Studies on N3-alkyl-xanthine derivatives have shown a good correlation between the alkyl chain length and the inhibitory constant (Ki) value for PDE inhibition, with butylxanthine being a potent inhibitor. nih.gov The relaxant effects of propylxanthine were found to be nearly equal to those of butyl- and isobutylxanthines, suggesting that an optimal chain length in this position enhances activity. nih.gov

N7-Position: The presence of a benzyl group at the N7 position is a common feature in many biologically active xanthine derivatives. This substitution can influence the compound's interaction with various receptors and enzymes. nih.govresearchgate.net

C8-Position: Modifications at the C8 position of the xanthine molecule can have a positive effect on antioxidant activity. For example, the introduction of an electron-donating group at this position has been shown to enhance antioxidant properties. zsmu.edu.ua In a study of 8-benzylidene hydrazinoxanthine derivatives, the combination of different electron-donating groups at this position had varied effects on their antioxidant capabilities. zsmu.edu.ua

Conformational Analysis and Stereochemical Considerations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are valuable tools for predicting the biological activity of compounds based on their physicochemical properties.

Development of Predictive Models for Biological Activity

While a specific QSAR model for this compound has not been detailed in the reviewed literature, the principles of QSAR are widely applied to xanthine derivatives. Such models would typically involve correlating variations in substituents at the N1, N3, N7, and C8 positions with changes in biological activity, such as enzyme inhibition or receptor binding affinity. For instance, a QSAR study on N3-alkyl-xanthine derivatives demonstrated a good correlation between the alkyl chain length and PDE inhibition. nih.gov

Identification of Physicochemical Descriptors for Activity

Key physicochemical descriptors for the activity of xanthine derivatives often include:

Lipophilicity (logP): The hydrophobicity of the molecule, influenced by the alkyl and benzyl groups, affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Molecular Weight: This basic descriptor is often considered in QSAR models.

Hydrogen Bond Donors and Acceptors: The xanthine core contains several nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the N-H groups can act as donors. These interactions are crucial for binding to target proteins.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to its target protein.

Molecular docking studies on other xanthine derivatives have successfully identified their binding modes within the active sites of enzymes like acetylcholinesterase and xanthine oxidase. researchgate.netnih.gov For example, in a study of a 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, docking simulations revealed that the xanthine moiety binds to the catalytic active site of acetylcholinesterase. researchgate.net Similarly, molecular modeling of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives helped to rationalize their inhibitory effect on xanthine oxidase. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to understand the allosteric regulation mechanisms. nih.gov Although specific molecular docking and dynamics simulation studies for this compound were not found, these methods are highly applicable to elucidate its mechanism of action at a molecular level.

Ligand-Target Protein Interaction Analysis

A critical aspect of understanding a compound's biological activity is the analysis of its interactions with a protein target. This typically involves identifying the specific amino acid residues in the protein's binding pocket that form connections with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For this compound, there is no publicly available research that identifies a specific protein target and details the nature of these interactions.

Binding Site Characterization and Binding Mode Prediction

Computational docking studies are instrumental in predicting how a ligand, such as this compound, will orient itself within the binding site of a target protein. This "binding mode" is crucial for its inhibitory or activating effects. The characterization of the binding site involves mapping its topology, volume, and the physicochemical properties of its constituent amino acids. Without a designated protein target and associated docking studies for this compound, this level of analysis cannot be performed.

Virtual Screening Approaches for Novel Analog Discovery

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target. This can be done using either ligand-based methods, which rely on the structure of a known active compound, or structure-based methods, which use the three-dimensional structure of the target protein. There are no published studies that have utilized this compound as a template or have identified it as a hit in a virtual screening campaign for the discovery of novel analogs.

Future Directions and Research Perspectives

Emerging Therapeutic Concepts and Target Identification

The versatility of the xanthine (B1682287) core allows for substitutions at multiple positions (N1, N3, N7, and C8), leading to a wide array of biological activities. uniroma1.it Research into xanthine derivatives has identified them as antagonists of adenosine (B11128) receptors, inhibitors of phosphodiesterases (PDEs), and modulators of other significant cellular pathways. nih.govnih.gov These activities translate into potential treatments for respiratory diseases, inflammatory conditions, and cancer. researchgate.netnih.gov

Recent studies have unveiled novel therapeutic avenues for specifically substituted xanthines. For instance, a new series of 7-benzyl-xanthine derivatives has been investigated for promising antifibrotic and antioxidant activities in the context of liver injury. nih.gov Structure-based design approaches targeting the NF-κB activation pathway have yielded compounds with significant potential. nih.gov Molecular docking simulations have been instrumental in identifying derivatives that could effectively intercept this pathway. nih.gov

Key molecular targets for xanthine derivatives include:

Phosphodiesterases (PDEs): Compounds like 1-Methyl-3-isobutylxanthine (IBMX) are potent, non-specific PDE inhibitors, increasing levels of cyclic AMP and cyclic GMP. nih.gov The development of selective inhibitors for specific PDE subtypes is a major goal. A related compound, 8-methoxymethyl-1-methyl-3-(2-methylpropyl)xanthine, shows selective inhibition of calmodulin-sensitive cGMP phosphodiesterase. nih.gov

Adenosine Receptors: Antagonism of adenosine receptors is a well-known mechanism of action for many xanthines, contributing to their stimulant and bronchodilator effects. nih.gov

NF-κB Pathway: As demonstrated with 7-benzyl-xanthine analogues, inhibition of this pathway is an emerging concept for treating inflammatory conditions and fibrosis. nih.gov In one study, lead compounds significantly inhibited the expression of NF-κB and HIF-1α. nih.gov

Xanthine Oxidase (XO): This enzyme is a critical target in purine (B94841) metabolism, and its inhibition is a strategy for treating hyperuricemia. nih.gov It has also been identified as a potential therapeutic target in non-small cell lung cancer (NSCLC). nih.gov

Advancements in Synthetic Methodologies for Novel Xanthine Scaffolds

The chemical synthesis of diverse xanthine derivatives is crucial for exploring their structure-activity relationships and developing new therapeutic agents. nih.gov While classic methods like the Traube synthesis remain widely used, recent advancements focus on developing more efficient, scalable, and environmentally sustainable one-pot and microwave-assisted protocols. nih.govresearchgate.netsemanticscholar.org

The synthesis of multi-substituted xanthines like 7-Benzyl-3-(2-methylpropyl)xanthine requires strategic manipulation of the core structure. The presence of substituents at N1, N3, N7, and C8 positions dramatically influences the compound's pharmacological profile. uniroma1.it For example, the synthesis of a related compound, 7-benzyl-3-methyl-1-(5-oxohexyl)-xanthine, was achieved by reacting 7-benzyl-3-methylxanthine with 1-chloro-5-hexanone, demonstrating a method for N1-alkylation on an existing N7, N3-disubstituted scaffold. prepchem.com

Several synthetic strategies are employed to create diverse xanthine libraries:

Traube's Synthesis: A foundational method for constructing the purine ring system from pyrimidine (B1678525) precursors. nih.gov

One-Pot Synthesis: These methods improve efficiency and yield by combining multiple reaction steps into a single procedure, often starting from 5,6-diaminouracil (B14702) derivatives. semanticscholar.org

Modification of Natural Xanthines: Using readily available natural xanthines like theophylline (B1681296) or theobromine (B1682246) as starting materials for further derivatization is a cost-effective and sustainable approach. researchgate.netquickcompany.in

Direct Substitution: Alkylation and other modifications at the nitrogen positions (N1, N3, N7) and the C8 position of the xanthine core are common final steps to introduce desired functional groups. uniroma1.itquickcompany.in For instance, reacting 3-methylxanthine (B41622) with chloroacetone (B47974) in dimethylformamide yields 3-Methyl-7-(2-oxopropyl)-xanthine, illustrating N7-alkylation. prepchem.com

Interactive Table: Synthetic Methodologies for Xanthine Scaffolds

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Traube's Synthesis | Condensation and cyclization of a 5,6-diaminopyrimidine with a one-carbon unit source (e.g., formic acid). | A classic, widely used approach for de novo synthesis of the purine ring. | nih.gov |

| One-Pot Synthesis | Combines multiple synthetic steps without isolating intermediates, often starting from a diaminouracil. | Improved efficiency, better yield, and reduced reaction time. | semanticscholar.org |

| Xanthine-Annelated Synthesis | Fusion of additional rings onto the xanthine scaffold to create more complex polycyclic structures. | Generates novel tricyclic and tetracyclic derivatives with unique properties. | nih.gov |

| Derivatization of Xanthine Core | Direct alkylation, arylation, or halogenation at N1, N3, N7, and C8 positions of a pre-existing xanthine. | Allows for rapid diversification and fine-tuning of pharmacological activity. | uniroma1.itquickcompany.in |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation has become indispensable in modern drug discovery, and xanthine research is no exception. In silico methods accelerate the identification and optimization of lead compounds, reducing time and cost. nih.gov

Computational techniques play a pivotal role in:

Virtual Screening: High-throughput screening of large compound libraries against a biological target using molecular docking to predict binding affinities and modes. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship): Building pharmacophore models that relate the chemical structures of compounds to their biological activities, guiding the design of more potent molecules. nih.gov

Mechanism of Action Studies: Molecular docking and simulation can elucidate how a ligand interacts with its target protein at the atomic level, revealing key interactions like hydrogen bonds and hydrophobic forces. nih.govnih.gov

These computational predictions are then validated and refined through a variety of experimental techniques:

Enzyme Inhibition Assays: Kinetic analyses are performed to determine the inhibitory activity (e.g., IC₅₀ values) of compounds against target enzymes like Xanthine Oxidase. nih.gov

Spectroscopic Methods: Techniques such as fluorescence quenching assays and infrared spectroscopy can confirm ligand binding and reveal conformational changes in the target protein upon binding. nih.gov

Gene Expression Analysis: Real-time PCR is used to quantify changes in the mRNA expression levels of target genes (e.g., NF-κB, HIF-1α) in response to treatment with a xanthine derivative, confirming its effect on cellular pathways. nih.gov

Interactive Table: Integration of Research Approaches

| Approach | Technique | Purpose | Reference |

|---|---|---|---|

| Computational | Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | nih.govnih.gov |

| Computational | 3D-QSAR | Develops a predictive model based on the structural features of known active compounds. | nih.gov |

| Experimental | Kinetic Enzyme Assays | Measures the inhibitory potency (IC₅₀) of a compound against a target enzyme. | nih.gov |

| Experimental | Fluorescence Quenching | Confirms binding between a ligand and a protein by observing changes in fluorescence. | nih.gov |

| Experimental | Real-Time PCR | Quantifies gene expression to validate the compound's effect on a specific biological pathway. | nih.gov |

Challenges and Opportunities in Xanthine Research and Development

Despite their therapeutic promise, the development of xanthine-based drugs faces several challenges. A primary issue is the lack of specificity of many early xanthine derivatives, which often interact with multiple targets, leading to a broad range of effects and potential side effects. nih.gov For example, the non-specific inhibition of various PDE isozymes by compounds like theophylline is a well-known issue. nih.gov Furthermore, complexities in chemical synthesis can hinder the creation of diverse and novel derivatives. nih.govresearchgate.net

However, these challenges present significant opportunities for innovation. The vast, underexplored chemical space of the xanthine scaffold offers immense potential for drug development. nih.govcftri.res.in

Increased Specificity: A major opportunity lies in designing derivatives that are highly selective for a single biological target (e.g., a specific adenosine receptor subtype or PDE isozyme). nih.gov This can lead to safer drugs with fewer off-target effects.

Novel Therapeutic Targets: The xanthine scaffold can be adapted to inhibit novel targets beyond the traditional ones, as seen with the development of antifibrotic agents targeting the NF-κB pathway. nih.gov

Improved Synthetic Routes: Developing novel, efficient, and scalable synthetic methods is crucial for generating the chemical diversity needed for comprehensive drug discovery programs. uniroma1.itquickcompany.in

Diverse Applications: The inherent properties of xanthines make them attractive candidates for a wide range of diseases, including anti-inflammatory, antimicrobial, antioxidant, and anti-tumor applications. researchgate.netresearchgate.net

Role of this compound in Advancing Xanthine Research

The specific compound this compound embodies the principles and future directions of modern xanthine research. Its structure, featuring distinct substitutions at the N7 (benzyl) and N3 (2-methylpropyl or isobutyl) positions, makes it a valuable chemical tool for several reasons:

Probing Structure-Activity Relationships (SAR): The benzyl (B1604629) group at N7 and the isobutyl group at N3 are significant modifications from simple, naturally occurring methylxanthines. Studying this compound and its analogues allows researchers to systematically investigate how the size, shape, and electronic properties of these substituents influence binding affinity and selectivity for various targets.

Exemplifying Targeted Design: Research on structurally similar 7-benzyl-xanthines has highlighted their potential as targeted antifibrotic agents acting via the NF-κB pathway. nih.gov This positions this compound as a potential lead compound or a scaffold for developing agents against fibrosis and inflammation.

Driving Synthetic Innovation: The synthesis of such a di-substituted xanthine requires regioselective control, pushing chemists to refine and develop synthetic methodologies that can reliably place specific groups at the desired nitrogen atoms of the purine core.

Foundation for Novel Therapeutics: By serving as a specific, non-natural xanthine derivative, it encourages the exploration of less-traditional therapeutic targets. Its unique substitution pattern may confer selectivity for enzymes or receptors that are not effectively modulated by simpler xanthines, opening new avenues for drug discovery in areas like neurodegenerative diseases or metabolic disorders. nih.gov

In essence, this compound represents a step beyond the well-known natural xanthines, serving as a key example of how targeted chemical modification of the xanthine scaffold can be leveraged to explore new biological functions and develop the next generation of therapeutic agents.

Q & A

Q. What are the established synthetic routes for 7-Benzyl-3-(2-methylpropyl)xanthine, and which reagents are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves alkylation of xanthine derivatives. For example, selective N-alkylation at the 3- and 7-positions can be achieved using 2-methylpropyl bromide and benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Refluxing at 80–100°C for 12–24 hours ensures complete substitution. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product. Critical reagents include anhydrous solvents to prevent hydrolysis and alkylating agents with high purity (>95%) to minimize side reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the 2-methylpropyl group’s methyl signals (δ 0.9–1.1 ppm) are diagnostic.

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for purity analysis. Electrospray ionization (ESI) in positive mode confirms the molecular ion [M+H]⁺.

- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a Class I Type B fume hood during synthesis and handling to avoid inhalation of fine particulates.

- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate according to local regulations. Avoid dry sweeping; use HEPA-filtered vacuums for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, adenosine receptor subtypes, and buffer pH).

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., impurity profiles or solvent effects).

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring consistency in vehicle controls (e.g., DMSO concentration ≤0.1%) .

Q. What computational methods are suitable for studying the binding affinity of this compound to adenosine receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with A₁/A₂ₐ receptor subtypes. Focus on hydrogen bonding with His264 (A₁) and π-π stacking with Phe168 (A₂ₐ).

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the benzyl and 2-methylpropyl groups of xanthine derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzyl ring. For the 2-methylpropyl group, test branched vs. linear alkyl chains.

- In Vitro Assays : Evaluate PDE inhibition (e.g., PDE4B) or adenosine receptor antagonism via cAMP accumulation assays. Use ANOVA with post-hoc Tukey tests to compare potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.